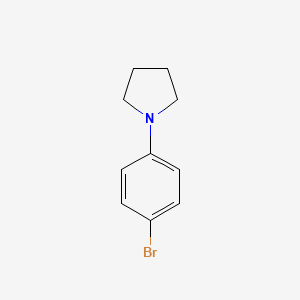

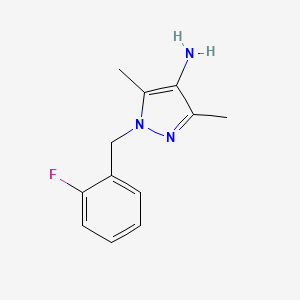

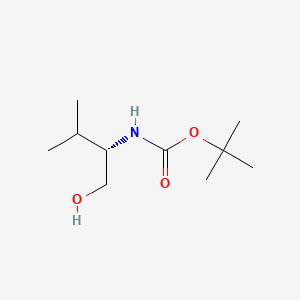

![molecular formula C6H5BN2O3 B1277327 ベンゾ[c][1,2,5]オキサジアゾール-5-イルボロン酸 CAS No. 426268-09-9](/img/structure/B1277327.png)

ベンゾ[c][1,2,5]オキサジアゾール-5-イルボロン酸

説明

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is a useful research compound. Its molecular formula is C6H5BN2O3 and its molecular weight is 163.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療

ベンゾ[c][1,2,5]オキサジアゾール-5-イルボロン酸誘導体は、抗がん剤としての可能性について研究されています。特に、妊娠、組織移植、自己免疫疾患などの特定のイベント中に免疫系を抑制する役割を果たすタンパク質であるPD-L1の阻害剤として設計および合成されてきました。 ベンゾ[c][1,2,5]オキサジアゾール-5-イルボロン酸の誘導体である化合物L7は、均一時間分解蛍光(HTRF)アッセイにおいて1.8 nMのIC50値を示し、これはリード化合物BMS-1016よりも20倍強力でした .

有機合成

この化合物は、宮浦ボリル化や鈴木カップリングなどの有機合成反応に使用できます。 これらの反応は、有機化学の分野において炭素-炭素結合を構築するために極めて重要であり、複雑な有機分子の合成において広く用いられています .

ホウ素系治療薬の開発

研究者らは、ホウ素系複素環を潜在的な治療薬として開発することに重点を置いています。 ホウ素系ベンゾ[c][1,2,5]オキサジアゾールの新しいシリーズは、組織への酸素供給が不足している状態である腫瘍低酸素症を標的とすることが報告されています .

光学および電気化学的研究

ベンゾ[c][1,2,5]オキサジアゾール-5-イルボロン酸誘導体は、その光学および電気化学的性質についても研究されています。 これらの研究は、これらの化合物が発光ダイオード(LED)、太陽電池、センサーなどのさまざまな用途でどのように使用できるかを理解するために重要です .

作用機序

Target of Action

Benzoxadiazoles are known to possess potent pharmacological activities , suggesting that they interact with biological targets to exert their effects.

Mode of Action

Benzoxadiazoles and benzothiadiazoles are known to display promising anticancer activity

Biochemical Pathways

The presence of an intramolecular charge transfer mechanism during light absorption has been noted for similar compounds , suggesting that they may influence pathways involving light absorption and electron transfer.

Result of Action

It has been suggested that similar compounds may have significant in vivo antitumor effects, potentially through promoting antitumor immunity .

生化学分析

Biochemical Properties

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid plays a crucial role in biochemical reactions, particularly in the context of hypoxia inhibition. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to target hypoxia-inducing factor-1 (HIF-1), a key player in promoting angiogenesis, cancer cell division, and cell survival under low oxygen conditions . The interaction between Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid and HIF-1 involves binding to the active site of the enzyme, thereby inhibiting its activity and reducing hypoxia-induced cellular responses.

Cellular Effects

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those related to hypoxia and oxidative stress. Additionally, Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid affects gene expression by downregulating genes associated with cell survival and upregulating those involved in cell death .

Molecular Mechanism

The molecular mechanism of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid involves its binding interactions with biomolecules, particularly enzymes like HIF-1. By binding to the active site of HIF-1, it inhibits the enzyme’s activity, leading to a decrease in hypoxia-induced gene expression. This inhibition results in reduced angiogenesis and tumor growth. Additionally, Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid may also interact with other proteins involved in cellular stress responses, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid maintains its inhibitory effects on HIF-1 and other target proteins, leading to sustained reductions in hypoxia-induced cellular responses .

Dosage Effects in Animal Models

The effects of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as liver toxicity and oxidative stress, have been observed. These findings suggest that there is a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects .

Metabolic Pathways

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is involved in several metabolic pathways, particularly those related to hypoxia and oxidative stress. It interacts with enzymes such as HIF-1 and other proteins involved in cellular stress responses. These interactions lead to changes in metabolic flux and metabolite levels, contributing to the compound’s overall anticancer effects .

Transport and Distribution

Within cells and tissues, Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This targeted distribution enhances the compound’s efficacy by ensuring that it reaches its intended sites of action, such as the hypoxic regions of tumors .

Subcellular Localization

The subcellular localization of Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This precise localization allows Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid to effectively inhibit HIF-1 and other target proteins, thereby exerting its anticancer effects .

特性

IUPAC Name |

2,1,3-benzoxadiazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYMBQMSEFLESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NON=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405428 | |

| Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426268-09-9 | |

| Record name | Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

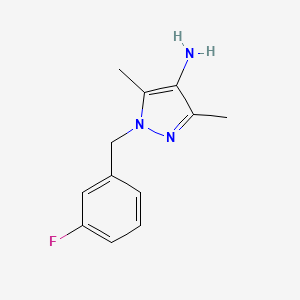

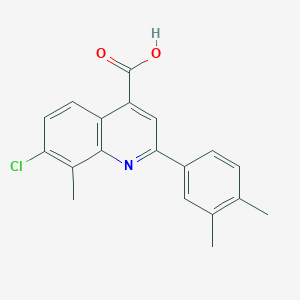

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)